molecular formula C13H9BrFNO B2665488 4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol CAS No. 1351481-69-0

4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol

Cat. No. B2665488
CAS RN: 1351481-69-0
M. Wt: 294.123
InChI Key: XFARSEXTBJQNRF-LZYBPNLTSA-N
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Description

“4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol” is a synthetic organic compound. It is a colorless solid and has a molecular weight of 294.12 .


Synthesis Analysis

The synthesis of this compound involves quantum mechanical calculations . The yield of the synthesis process is 73.91%, producing 0.0442g of the compound .


Molecular Structure Analysis

The molecular formula of the compound is C13H9BrFNO . The structure of the compound has been confirmed by IR and H-NMR spectral characterization .


Chemical Reactions Analysis

The mechanism of excitation and emission of the compound is well understood with the help of quantum mechanical calculations . The compound has been synthesized as a zinc complex .


Physical And Chemical Properties Analysis

The compound is a colorless solid with a molecular weight of 294.12 . It has a melting point of over 350°C .

Scientific Research Applications

Electrochemical Sensing for Iodide Anions

  • Results : The sensor exhibited high sensitivity for I− detection, forming a 1:1 complex stoichiometry with an association constant of 8.5 × 10^3 M−1. The electrochemical sensor showed a linear response in the range of 1 × 10^–7 to 1 × 10^–4 M, with a low detection limit of 4 × 10^–8 M. This sensor is suitable for water quality monitoring .

Biochemical and Physiological Studies

Pharmacology and Toxicology

Crystallography and Polymorphism

Mechanism of Action

The mechanism of action of the compound is related to its excitation and emission properties . These properties have been studied using quantum mechanical calculations .

Future Directions

The compound shows high emission wavelength, which is a very important property for organic light-emitting diode (OLED) materials . Therefore, it can be used in the development of OLED materials .

properties

IUPAC Name

4-bromo-2-[(2-fluorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-8,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFARSEXTBJQNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol

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